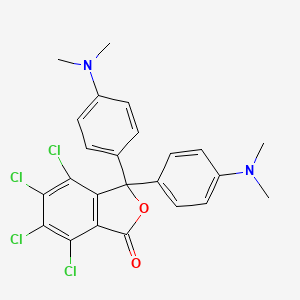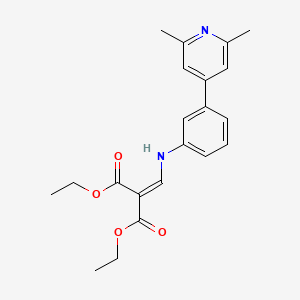
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridyl group attached to a phenyl ring, which is further connected to a malonate ester through an amino methylene bridge. The presence of dimethyl groups on the pyridyl ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridyl-Phenyl Intermediate: The initial step involves the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with aniline to form the corresponding Schiff base.
Condensation with Malonate: The Schiff base is then condensed with diethyl malonate in the presence of a base such as sodium ethoxide. This step results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted malonate esters.
Scientific Research Applications
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share a similar pyridyl-phenyl structure but differ in the substituents on the phenyl ring.
1,4-Dihydropyridine Derivatives: These compounds have a similar core structure but may have different functional groups attached.
Uniqueness
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate is unique due to its specific combination of a pyridyl group, phenyl ring, and malonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
40034-52-4 |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C21H24N2O4/c1-5-26-20(24)19(21(25)27-6-2)13-22-18-9-7-8-16(12-18)17-10-14(3)23-15(4)11-17/h7-13,22H,5-6H2,1-4H3 |
InChI Key |
IECGKVGDOKQIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1)C2=CC(=NC(=C2)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


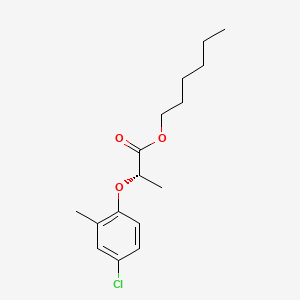

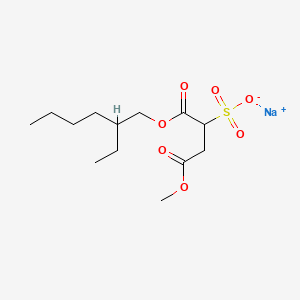
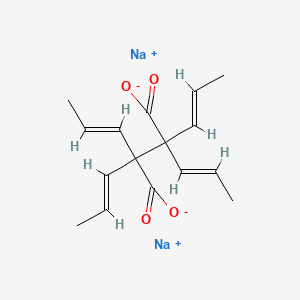
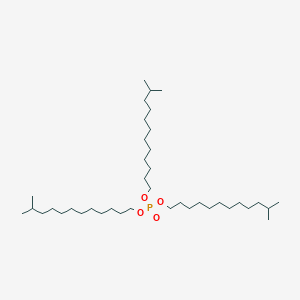
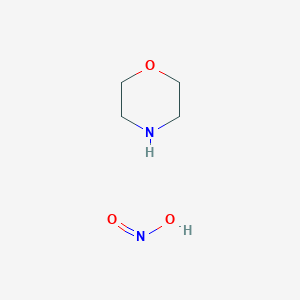
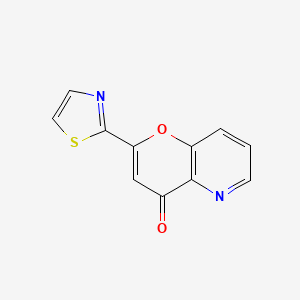
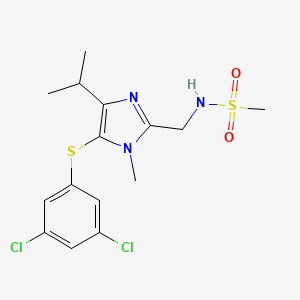
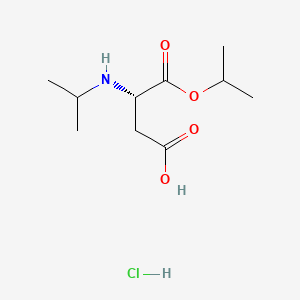
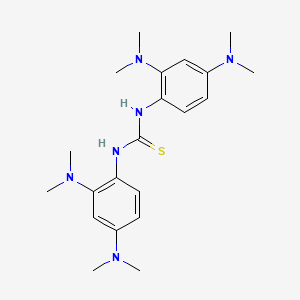
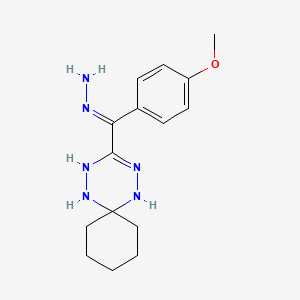
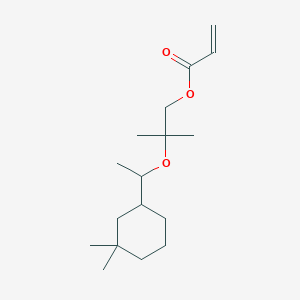
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
